3-Amino-7-hydroxy-2H-chromen-2-one
Overview
Description
Fluorescent Building Block for synthesis of molecules such as Azide, Iodoacetamide and Maleimide
Scientific Research Applications
Fluorescent Probes for Metal Ion Detection : García-Beltrán et al. (2014) synthesized coumarin-based fluorescent probes, including derivatives of 3-Amino-7-hydroxy-2H-chromen-2-one, for detecting copper(II) and iron(III) ions. These probes showed selective and sensitive detection of these ions in biological samples, highlighting their potential in bio-imaging applications (García-Beltrán et al., 2014).
Antimicrobial and Cytotoxic Activities : Aiyelabola et al. (2017) investigated the coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one, a structurally related compound, with amino acids. These compounds showed significant cytotoxic activities, suggesting potential applications in antimicrobial treatments (Aiyelabola et al., 2017).
Improved Synthesis Routes : Li (2014) described an improved synthesis route for 3-Amino-7,8-dimethoxy-2H-chromen-2-one, emphasizing the importance of efficient synthesis methods in facilitating research and application of these compounds (Li, 2014).
Sequential Colorimetric Recognition : Jo et al. (2014) developed a new chemo-sensor based on 2H-chromen-2-one derivatives for the sequential colorimetric recognition of Cu2+ and CN− ions in aqueous solutions. This demonstrates the utility of these compounds in environmental monitoring and analytical chemistry (Jo et al., 2014).
Synthesis of Medicinal Compounds : Al-ayed (2011) synthesized pyrazoles derived from 2H-chromen-2-one, which exhibited significant antibacterial and antioxidant activities. This underscores the compound's relevance in developing new pharmaceuticals (Al-ayed, 2011).
Green Chemistry Applications : Mohammadinezhad and Akhlaghinia (2018) utilized nanofibre sepiolite for synthesizing 2-amino-4H-chromene derivatives. This approach highlights the role of 2H-chromen-2-one derivatives in green chemistry, emphasizing environmentally friendly synthesis methods (Mohammadinezhad & Akhlaghinia, 2018).
Mechanism of Action
Target of Action
The primary target of 3-Amino-7-hydroxy-2H-chromen-2-one is the enzyme tyrosinase . Tyrosinase plays a crucial role in the production of melanin, a pigment responsible for color in the skin, hair, and eyes .
Mode of Action
this compound acts as a tyrosinase inhibitor . It interacts with tyrosinase, inhibiting its activity, which leads to a decreased production of melanin .
Biochemical Pathways
The inhibition of tyrosinase disrupts the melanogenesis pathway, which is responsible for the production of melanin . This disruption can lead to a decrease in melanin production, affecting the pigmentation in the skin, hair, and eyes .
Pharmacokinetics
Factors such as its molecular weight (177.16 g/mol ), solubility, and stability would influence these properties .
Result of Action
The result of the action of this compound is a decrease in melanin production due to the inhibition of tyrosinase . This can lead to changes in pigmentation in the skin, hair, and eyes .
Biochemical Analysis
Biochemical Properties
It has been identified as a tyrosinase inhibitor . Tyrosinase is an enzyme that plays a crucial role in the production of melanin, a pigment responsible for color in the skin, hair, and eyes . By inhibiting tyrosinase, 3-Amino-7-hydroxy-2H-chromen-2-one could potentially decrease the production of melanin .
Cellular Effects
Given its role as a tyrosinase inhibitor, it may influence cell function by altering melanin production . Changes in melanin production can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a tyrosinase inhibitor, it likely binds to the active site of the enzyme, preventing it from catalyzing the oxidation of certain substrates . This could lead to changes in gene expression and cellular metabolism .
Metabolic Pathways
Given its role as a tyrosinase inhibitor, it may interact with enzymes or cofactors involved in the production of melanin .
Properties
IUPAC Name |
3-amino-7-hydroxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c10-7-3-5-1-2-6(11)4-8(5)13-9(7)12/h1-4,11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFHTIQNYJDJAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30720986 | |
Record name | 3-Amino-7-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30720986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79418-41-0 | |
Record name | 3-Amino-7-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30720986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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